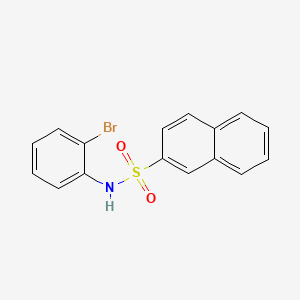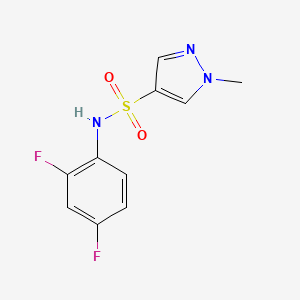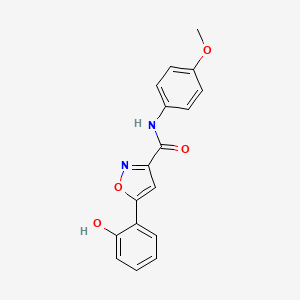
N-(2-bromophenyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-bromophenyl)-2-naphthalenesulfonamide” is a complex organic compound that contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a bromophenyl group (a benzene ring with a bromine atom attached). The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring, sulfonamide group, and bromophenyl group would likely influence its three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could make the compound more soluble in polar solvents .Mecanismo De Acción
The mechanism of action of NBS involves the formation of a bromonium ion intermediate, which can react with nucleophiles, such as alkenes and aromatics. In the case of anticancer activity, NBS has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
NBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NBS can induce apoptosis in cancer cells, inhibit the activity of the proteasome, and modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). In vivo studies have shown that NBS can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBS is its selectivity for bromination reactions, which makes it a useful reagent in organic synthesis. NBS is also relatively easy to handle and store. However, one limitation of NBS is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of NBS can be challenging, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving NBS. One area of interest is the development of new synthetic methods for the production of NBS. Another area of interest is the further exploration of NBS as a potential anticancer agent, including the development of new derivatives with improved activity and selectivity. Additionally, the application of NBS in materials science, such as the development of new conducting polymers, is an area of active research.
Métodos De Síntesis
The synthesis of NBS involves the reaction of 2-naphthalenesulfonic acid with N-bromosuccinimide (NBS) in the presence of a dehydrating agent, such as phosphorus oxychloride. This reaction results in the formation of N-(2-bromophenyl)-2-naphthalenesulfonamide. The overall reaction can be represented as follows:
2-naphthalenesulfonic acid + NBS → this compound + HBr
Aplicaciones Científicas De Investigación
NBS has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, NBS is commonly used as a brominating agent to selectively brominate alkenes and aromatics. In medicinal chemistry, NBS has shown promising results as a potential anticancer agent. NBS has also been studied for its potential use in the development of new materials, such as conducting polymers.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-bromophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWSJXFAOMWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

methanone](/img/structure/B6026607.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)
![4-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B6026643.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6026661.png)
![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)